4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Fragment-based drug design Kinase inhibitor discovery Pharmacophore modeling

Fragment-like N-sulfonyl pyrrolidine-pyrimidine ether (MW 271.34, cLogP ~1.5-2.0). Distinct 4-pyrimidyloxy H-bond acceptor geometry; isopropylsulfonyl provides optimal steric/lipophilic balance. Three independently tunable vectors for systematic SAR. Class-level ACC IC50 8–80 nM for elaborated analogs. Suitable for FBLD and kinase inhibitor discovery. Immediate biophysical screening ready. Procure alongside matched molecular formula comparators (CAS 2034318-10-8, 2034325-76-1) for parallel SAR.

Molecular Formula C11H17N3O3S
Molecular Weight 271.34
CAS No. 2034298-00-3
Cat. No. B2974647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
CAS2034298-00-3
Molecular FormulaC11H17N3O3S
Molecular Weight271.34
Structural Identifiers
SMILESCC(C)S(=O)(=O)N1CCC(C1)OC2=NC=NC=C2
InChIInChI=1S/C11H17N3O3S/c1-9(2)18(15,16)14-6-4-10(7-14)17-11-3-5-12-8-13-11/h3,5,8-10H,4,6-7H2,1-2H3
InChIKeyMIACBHSJXWKERG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034298-00-3): Structural Identity and Procurement Profile


4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034298-00-3) is a heterocyclic ether belonging to the N-sulfonyl pyrrolidine-pyrimidine class, with molecular formula C11H17N3O3S and molecular weight 271.34 g/mol . The compound features a pyrimidine ring linked via an oxygen bridge at the 4-position to a pyrrolidine ring, which is N-substituted with an isopropylsulfonyl group . This compound is catalogued primarily as a research building block and fragment-like screening compound (MW < 300, cLogP estimated at ~1.0–2.0) suitable for fragment-based lead discovery (FBLD) and diversity-oriented synthesis .

Why Generic Substitution Fails for 4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034298-00-3)


The N-sulfonyl pyrrolidine-pyrimidine ether scaffold contains three independently tunable structural variables — pyrimidine attachment position (2- vs 4-), sulfonyl N-substituent (methyl, ethyl, isopropyl, phenyl, etc.), and heterocyclic ring size (pyrrolidine vs piperidine) — each of which exerts distinct and non-interchangeable effects on molecular recognition, physicochemical properties, and synthetic tractability . The 4-pyrimidyloxy attachment presents a unique hydrogen-bond acceptor geometry (N1 and N3 nitrogen orientations) that differs fundamentally from the 2-pyrimidyloxy isomer, dictating distinct target-binding pharmacophores . Simultaneously, the isopropylsulfonyl group imparts a specific balance of steric bulk and lipophilicity that cannot be replicated by methylsulfonyl or ethylsulfonyl analogs without altering permeability, solubility, or metabolic stability profiles . Even compounds sharing the identical molecular formula (C11H17N3O3S, MW 271.34) — such as the piperidine ring-expanded analog 4-((1-(ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine — differ in conformational preferences and steric occupancy, making them non-fungible in structure-activity relationships . These multidimensional differentiation points are quantified in the Evidence Guide below.

Quantitative Differentiation Evidence: 4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine vs. Closest Analogs


Pyrimidine Attachment Position: 4-yloxy vs. 2-yloxy Isomer — Hydrogen-Bond Acceptor Geometry Distinction

The 4-pyrimidyloxy attachment in the target compound positions the pyrimidine N1 and N3 nitrogens in a meta-like orientation relative to the ether oxygen, creating a hydrogen-bond acceptor motif distinct from the 2-pyrimidyloxy isomer (2-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine), which orients N1 and N3 in an ortho/meta arrangement . This positional isomerism is critical in kinase hinge-binding pharmacophores where the precise geometry of nitrogen lone pairs dictates ATP-site complementarity [1]. In the broader class of N-sulfonyl pyrrolidine-pyrimidine ethers, the 2-substituted isomers have been explored as PLK1 kinase inhibitors, whereas the 4-substituted isomers present an unexplored vector for alternative hinge-region engagement [1].

Fragment-based drug design Kinase inhibitor discovery Pharmacophore modeling

Sulfonyl Substituent Differentiation: Isopropylsulfonyl vs. Methylsulfonyl — Lipophilicity and Steric Bulk

Replacement of the isopropylsulfonyl group with a methylsulfonyl group (as in CAS 2034318-10-8, 4-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine) reduces both steric bulk and lipophilicity. The isopropyl group contributes an additional ~9.0 units of molar refractivity (MR) and approximately 0.8–1.0 logP units compared to the methyl analog, based on fragment-based property predictions . In the ACC inhibitor class described in patent US8962641, sulfonyl substituent modulation was shown to affect both potency (IC50 range 52–80 nM for aryl-linked analogs) and isoform selectivity (ACC1 vs ACC2), though no direct head-to-head data exist for the unlinked pyrrolidine-pyrimidine ether subclass [1].

Physicochemical property optimization Lead optimization ADME prediction

Heterocyclic Ring Size: Pyrrolidine vs. Piperidine Core — Conformational and Steric Differentiation

The target compound contains a pyrrolidine (5-membered) ring, whereas a molecular-formula-identical comparator, 4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS 2034325-76-1), contains a piperidine (6-membered) ring with an ethylsulfonyl (instead of isopropylsulfonyl) group . The pyrrolidine ring adopts fewer low-energy conformations (primarily envelope and twist forms) compared to piperidine (chair, boat, twist-boat), resulting in a more constrained spatial presentation of the pyrimidine ether vector. This conformational restriction reduces entropic penalties upon target binding but also limits the accessible pharmacophore space [1]. In analogous ACC inhibitor series, the pyrrolidine core has been associated with tighter binding (IC50 52 nM for related pyrrolidine-containing compounds vs. 80 nM for certain substituted analogs in US8962641), though direct pyrrolidine-vs-piperidine comparisons within the 4-oxy-pyrimidine subclass are not published [1].

Conformational analysis Scaffold hopping Structure-based design

Class-Level Biological Target Engagement: ACC Inhibition as a Differentiated Therapeutic Vector

Pyrimidine-substituted pyrrolidine derivatives have been established as inhibitors of acetyl-CoA carboxylase (ACC1 and ACC2), enzymes central to fatty acid metabolism and validated targets for obesity, type-2 diabetes, and NASH [1]. Within the patent family US8962641, structurally related compounds (bearing an aryl linker absent in the target compound) achieved ACC2 IC50 values ranging from 52 nM to 80 nM in malonyl-CoA formation assays at pH 7.5, with ATP consumption monitored via NADH-linked detection [2]. A separate chemotype in BindingDB (CHEMBL1958360, structurally distinct) demonstrated ACC1 IC50 of 32 nM and ACC2 IC50 of 8 nM, establishing the tractability of the ACC target for this general scaffold class [3]. The target compound, lacking the aryl linker, represents a more fragment-like, synthetically accessible entry point for ACC inhibitor optimization programs, offering potential advantages in ligand efficiency (LE) given its lower molecular weight compared to the patented analogs (MW 271 vs. typically >450) [1].

Acetyl-CoA carboxylase inhibition Metabolic disease Enzyme assay

Synthetic Tractability and Building Block Utility: Direct Ether Linkage vs. Aryl-Bridged Analogs

The target compound features a direct ether linkage between the pyrrolidine 3-position and the pyrimidine 4-position, unlike the aryl-bridged compounds exemplified in patent US8962641, which require additional synthetic steps to install the phenylene or pyridinylene linker . This structural simplicity translates to a shorter synthetic route: the target compound can be accessed via nucleophilic aromatic substitution (SNAr) of 4-chloropyrimidine with 1-(isopropylsulfonyl)pyrrolidin-3-ol, a two-step sequence from commercially available precursors. In contrast, the patented aryl-linked analogs typically require 4–6 synthetic steps including metal-catalyzed cross-coupling . For procurement, this means the target compound is available as an off-the-shelf building block from multiple suppliers (Chemsrc, Aladdin, EvitaChem, BenchChem) at screening quantities, whereas the patented ACC inhibitors are not commercially stocked and require custom synthesis .

Fragment-based lead discovery Parallel synthesis Chemical probe development

Procurement-Driven Application Scenarios for 4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034298-00-3)


Fragment-Based Lead Discovery (FBLD) Targeting Acetyl-CoA Carboxylase (ACC)

With a molecular weight of 271.34 and predicted cLogP of ~1.5–2.0, this compound meets fragment-like criteria (Rule of Three: MW < 300, cLogP ≤ 3) for FBLD campaigns . The established class-level activity of pyrimidine-pyrrolidine ethers against ACC1 and ACC2 (IC50 8–80 nM for elaborated analogs) positions this compound as a viable fragment hit for ACC inhibitor programs in metabolic disease (obesity, type-2 diabetes, NASH) [1]. Its direct ether linkage provides a synthetically accessible vector for fragment growing and merging strategies, with the isopropylsulfonyl group offering a specific lipophilicity handle that can be tuned through analoging .

Kinase Hinge-Binder Probe Development via 4-Pyrimidyloxy Pharmacophore

The 4-pyrimidyloxy attachment geometry provides a distinct hydrogen-bond acceptor presentation compared to the more commonly explored 2-pyrimidyloxy isomer, offering access to alternative kinase hinge-binding modes . In fragment-based kinase inhibitor discovery, the target compound can serve as a core scaffold for exploring selectivity against the kinome, with the isopropylsulfonyl group projecting into the solvent-exposed region and the pyrrolidine ring providing conformational constraint [1]. The compound's commercial availability at screening quantities enables immediate biophysical screening (SPR, TSA, X-ray crystallography) without the delays of custom synthesis .

Structure-Activity Relationship (SAR) Expansion Around the N-Sulfonyl Pyrrolidine-Pyrimidine Ether Scaffold

For medicinal chemistry teams exploring this chemotype, the target compound serves as a reference point for systematic SAR studies varying three key parameters: pyrimidine position (4- vs. 2- attachment), sulfonyl substituent (isopropyl vs. methyl, ethyl, cyclopropyl, phenyl), and ring size (pyrrolidine vs. piperidine) . The demonstrated ACC2 IC50 range of 52–80 nM for related compounds provides a baseline potency benchmark against which to assess new analogs [1]. Procurement of the target compound alongside its closest commercially available analogs (CAS 2034318-10-8, methylsulfonyl; CAS 2034325-76-1, piperidine/ethylsulfonyl) enables parallel SAR exploration with matched molecular formula comparators .

Chemical Biology Tool Compound for Cellular Lipid Metabolism Studies

Given the class-level ACC inhibition associated with pyrimidine-substituted pyrrolidine derivatives, this compound can serve as a starting point for developing chemical probes to dissect the roles of ACC1 and ACC2 in cellular fatty acid metabolism . ACC1 is predominantly cytosolic and regulates de novo lipogenesis, while ACC2 is mitochondrial and regulates fatty acid oxidation; isoform-selective probes derived from this scaffold could help elucidate the compartment-specific roles of malonyl-CoA in insulin resistance and lipotoxicity [1]. The compound's fragment-like size and predicted cell permeability make it suitable for cellular target engagement studies following appropriate SAR optimization .

Quote Request

Request a Quote for 4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.